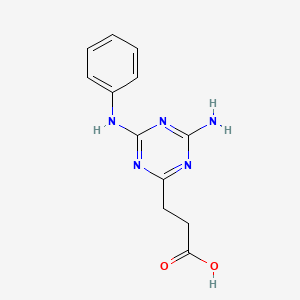
3-(4-amino-6-anilino-1,3,5-triazin-2-yl)propanoic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of 3-(4-amino-6-anilino-1,3,5-triazin-2-yl)propanoic acid involves the reaction of 4-amino-6-anilino-1,3,5-triazine with propanoic acid under specific conditions . The reaction typically requires an acid-captor such as DIPEA (N,N-diisopropylethylamine) to facilitate the process . The synthetic method is advantageous due to its mild conditions and high yield, making it suitable for industrial production .
化学反应分析
3-(4-amino-6-anilino-1,3,5-triazin-2-yl)propanoic acid undergoes various types of chemical reactions, including substitution reactions. For instance, the chloride ion in the compound can be replaced with morpholine in a dioxane/water solvent mixture using sodium carbonate as a base . This reaction is typically carried out at temperatures between 70-80°C . The major products formed from these reactions include derivatives with different substituents on the triazine ring .
科学研究应用
This compound has several scientific research applications, particularly in the fields of chemistry and biology. It is used in proteomics research to study protein interactions and functions . Additionally, it has been evaluated for its antimicrobial activity against various bacteria and fungi . The compound’s unique structure allows it to interact with different molecular targets, making it a valuable tool in biochemical research .
作用机制
The mechanism of action of 3-(4-amino-6-anilino-1,3,5-triazin-2-yl)propanoic acid involves its interaction with specific molecular targets. The compound’s triazine core allows it to bind to proteins and other biomolecules, thereby affecting their function . The exact pathways involved in its mechanism of action are still under investigation, but it is known to exert its effects through binding interactions with target molecules .
相似化合物的比较
3-(4-amino-6-anilino-1,3,5-triazin-2-yl)propanoic acid is unique due to its specific structure and functional groups. Similar compounds include 4,6-dichloro-1,3,5-triazin-2-amine and 4,6-dichloro-N-phenyl-1,3,5-triazin-2-amine . These compounds share the triazine core but differ in their substituents, which can affect their chemical properties and applications . The presence of the propanoic acid group in this compound distinguishes it from other triazine derivatives and contributes to its unique reactivity and applications .
属性
CAS 编号 |
91719-85-6 |
|---|---|
分子式 |
C12H13N5O2 |
分子量 |
259.26 g/mol |
IUPAC 名称 |
3-(4-amino-6-anilino-1,3,5-triazin-2-yl)propanoic acid |
InChI |
InChI=1S/C12H13N5O2/c13-11-15-9(6-7-10(18)19)16-12(17-11)14-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,18,19)(H3,13,14,15,16,17) |
InChI 键 |
YHFYRDPSKOMPRH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)NC2=NC(=NC(=N2)N)CCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1R,4S,7S,9S)-4-[(5-bromo-1-tert-butylbenzotriazol-4-yl)methyl]-7-methyl-4-(2-phenoxyethyl)-8-oxa-2-azatetracyclo[7.7.0.02,7.011,16]hexadeca-11,13,15-trien-3-one](/img/structure/B13131800.png)
![1-((1R,4r)-4-((tert-butyldimethylsilyl)oxy)cyclohexyl)-2-(5H-imidazo[5,1-a]isoindol-5-yl)ethanone](/img/structure/B13131806.png)
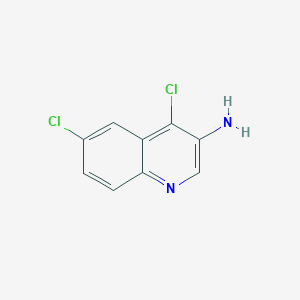
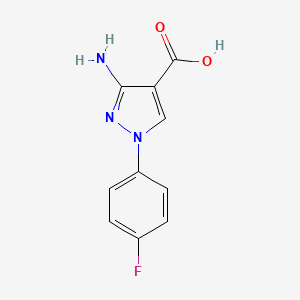

![[2,2'-Bithiophene]-3-carbonitrile](/img/structure/B13131835.png)
![N,N-Diethyl-4-[(9H-fluoren-9-ylidene)methyl]aniline](/img/structure/B13131841.png)
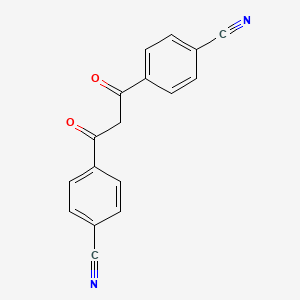
![[2,2'-Bipyridine]-4,4'-dicarboxylic acid tetrahydrate](/img/structure/B13131854.png)
![2-((3R,3aR,3bS,4R,7R,7aS)-3,7-Dimethyloctahydro-1H-cyclopenta[1,3]cyclopropa[1,2]benzen-4-yl)propan-2-ol](/img/structure/B13131858.png)
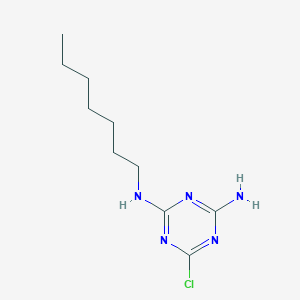
![5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B13131890.png)
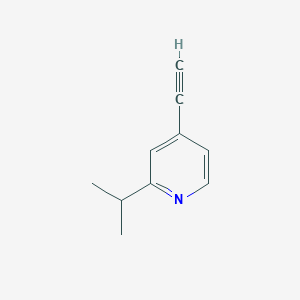
![1-(3,5-Di-tert-butyl-4-hydroxyphenyl)-2-(2-imino-3-(4-methylbenzyl)-2,3-dihydro-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B13131894.png)
